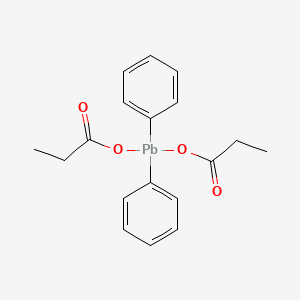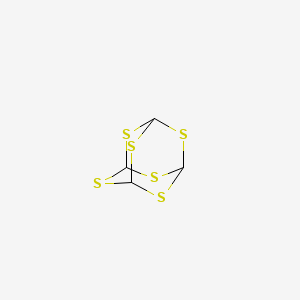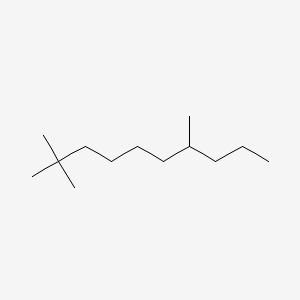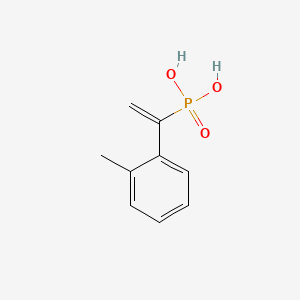
(1-(Methylphenyl)vinyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Methylphenyl)vinyl)phosphonic acid: is a chemical compound with the molecular formula C9H11O3P and a molecular weight of 198.1556 g/mol . It is also known by its IUPAC name 1-(2-methylphenyl)ethenylphosphonic acid . This compound is characterized by the presence of a phosphonic acid group attached to a vinyl group and a methylphenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of (1-(Methylphenyl)vinyl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of vinylphosphonic acid with methylphenyl derivatives under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
In industrial production, the compound can be synthesized using a continuous flow process, which allows for better control over reaction parameters and scalability . This method involves the use of specialized reactors and precise monitoring of reaction conditions to produce large quantities of this compound efficiently.
Analyse Des Réactions Chimiques
(1-(Methylphenyl)vinyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted phosphonic acid derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like ethanol or methanol , and controlled temperatures to ensure the desired reaction pathway is followed . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of this compound .
Applications De Recherche Scientifique
(1-(Methylphenyl)vinyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties .
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as adhesives , coatings , and flame retardants .
Mécanisme D'action
The mechanism of action of (1-(Methylphenyl)vinyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects . For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting enzyme function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
(1-(Methylphenyl)vinyl)phosphonic acid can be compared with other similar compounds, such as:
Vinylphosphonic acid: This compound lacks the methylphenyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Phenylphosphonic acid: This compound lacks the vinyl group, which may limit its ability to participate in certain polymerization reactions.
Methylphosphonic acid: This compound lacks both the vinyl and phenyl groups, making it a simpler molecule with different reactivity and applications.
The uniqueness of this compound lies in its combination of the vinyl, methyl, and phenyl groups, which confer specific chemical and physical properties that are advantageous in various applications .
Propriétés
Numéro CAS |
86812-21-7 |
|---|---|
Formule moléculaire |
C9H11O3P |
Poids moléculaire |
198.16 g/mol |
Nom IUPAC |
1-(2-methylphenyl)ethenylphosphonic acid |
InChI |
InChI=1S/C9H11O3P/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6H,2H2,1H3,(H2,10,11,12) |
Clé InChI |
HWYPDXFWZOOHKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=C)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
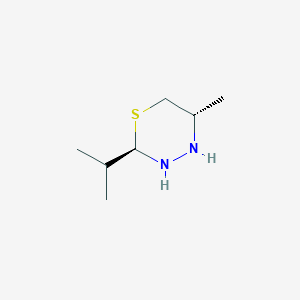
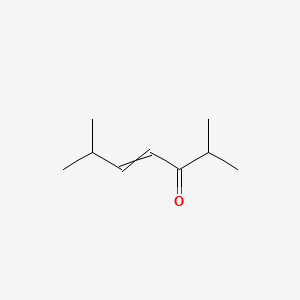
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
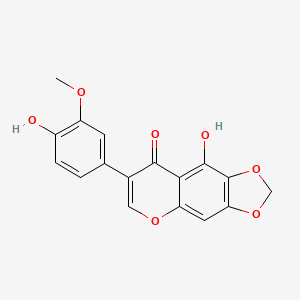
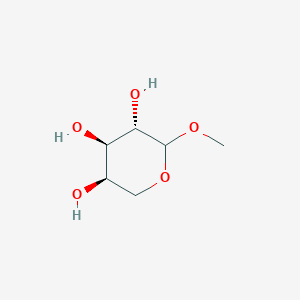
![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
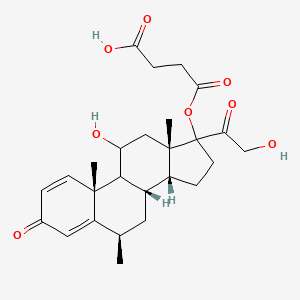
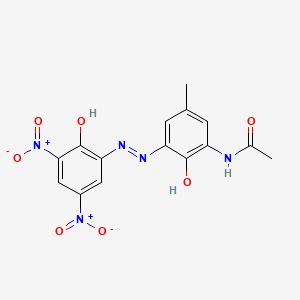
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
